molecular formula C8H12ClNO6 B1375866 3-Aminophthalic Acid Hydrochloride Dihydrate CAS No. 1852533-96-0

3-Aminophthalic Acid Hydrochloride Dihydrate

Cat. No.: B1375866
CAS No.: 1852533-96-0
M. Wt: 253.64 g/mol
InChI Key: GAGXHHKKTRKNAN-UHFFFAOYSA-N
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Description

3-Aminophthalic Acid Hydrochloride Dihydrate is a chemical compound with the molecular formula C8H8ClNO4·2H2O. It is a derivative of phthalic acid and is commonly used in various scientific research applications. This compound is known for its role in the preparation of local anesthetics and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminophthalic Acid Hydrochloride Dihydrate typically involves the reduction of 3-nitrophthalic acid. One common method includes the following steps :

    Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as normal hexane.

    Nitrogen Displacement: Replace the air in the reactor with nitrogen to create an inert atmosphere.

    Hydrogenation Reaction: Add a catalyst such as skeleton nickel and introduce hydrogen gas to reduce the nitro group to an amino group.

    Complexation Reaction: Cool the reaction mixture and add concentrated hydrochloric acid to form the hydrochloride salt.

    Centrifugal Drying: Centrifuge the product and dry it under vacuum to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

3-Aminophthalic Acid Hydrochloride Dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminophthalic Acid Hydrochloride Dihydrate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminophthalic Acid Hydrochloride Dihydrate involves its ability to participate in various chemical reactions due to the presence of the amino and carboxyl groups. These functional groups allow it to form hydrogen bonds and interact with other molecules, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its stability and ease of synthesis make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-aminophthalic acid;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.ClH.2H2O/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;;;/h1-3H,9H2,(H,10,11)(H,12,13);1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGXHHKKTRKNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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